molecular formula C21H21NO3 B2633766 N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)pentanamide CAS No. 879564-70-2

N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)pentanamide

Cat. No.: B2633766
CAS No.: 879564-70-2
M. Wt: 335.403
InChI Key: WRAHHNDOWCTZDT-UHFFFAOYSA-N
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Description

N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)pentanamide is a synthetic chromene (coumarin) derivative featuring a pentanamide side chain at the 2-position of the chromen-4-one scaffold. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 8-methyl and 3-phenyl substituents on the chromen ring likely enhance lipophilicity and π-π stacking interactions, while the pentanamide group contributes to hydrogen bonding and solubility modulation.

Properties

IUPAC Name

N-(8-methyl-4-oxo-3-phenylchromen-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-3-4-13-17(23)22-21-18(15-10-6-5-7-11-15)19(24)16-12-8-9-14(2)20(16)25-21/h5-12H,3-4,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAHHNDOWCTZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C(=O)C2=CC=CC(=C2O1)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)pentanamide typically involves multi-step reactions. One common method includes the condensation of 8-methyl-4-oxo-3-phenyl-4H-chromen-2-ylamine with pentanoic acid under acidic conditions. The reaction is often catalyzed by a strong acid like sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)pentanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)pentanamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. These interactions are mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

N-(4-Methoxyphenyl)pentanamide

  • Structure : A simplified albendazole derivative with a methoxyphenyl group and pentanamide chain.
  • Key Findings :
    • Exhibits anthelmintic activity comparable to albendazole but with reduced cytotoxicity (IC₅₀ > 100 µM in human SH-SY5Y cells vs. albendazole’s IC₅₀ ~ 50 µM) .
    • Superior drug-likeness : Adheres to Lipinski’s Rule of Five, with a topological polar surface area (TPSA) of 46.2 Ų and logP ~2.5, favoring oral bioavailability .
    • Synthesis Advantage : Requires half the synthetic steps of albendazole, enhancing scalability .
Parameter N-(4-Methoxyphenyl)pentanamide Target Chromene Derivative (Inferred)
Core Structure Methoxyphenyl 8-Methyl-3-phenylchromen-4-one
LogP ~2.5 Likely higher (chromene lipophilicity)
TPSA (Ų) 46.2 ~70–80 (amide + chromene carbonyl)
Bioactivity Anthelmintic Potential antimicrobial/anti-inflammatory

Comparison Insight : The chromene derivative’s extended aromatic system may improve target binding (e.g., enzyme inhibition) but could reduce solubility compared to N-(4-methoxyphenyl)pentanamide .

N4-Valeroylsulfonamide Derivatives

  • Structure : Pentanamide-linked sulfonamides (e.g., N4-valeroylsulfadiazine, N4-valeroylsulfathiazole) .
  • Key Findings :
    • Antitubercular Activity : IC₅₀ values in the low µM range against Mycobacterium tuberculosis.
    • Physicochemical Stability : High melting points (208–221°C) and characteristic FTIR bands (e.g., 1667–1685 cm⁻¹ for amide C=O) .
Parameter N4-Valeroylsulfadiazine Target Chromene Derivative (Inferred)
Functional Groups Sulfonamide + pyrimidine Chromene + phenyl + amide
Melting Point (°C) 218–219 Likely lower (flexible pentanamide)
Bioactivity Antitubercular Potential kinase/enzyme inhibition

Comparison Insight : Sulfonamide derivatives leverage hydrogen bonding via SO₂NH groups, whereas the chromene derivative’s activity may stem from planar aromatic interactions .

N-(4-((4′-Pentylbiphenyl)ethynyl)phenyl)pentanamide

  • Structure : A liquid-crystalline secondary amide with a rigid biphenyl-ethynyl core .
  • Key Findings :
    • Phase Behavior : Exhibits smectic mesophases with phase transitions >100°C, influenced by amide hydrogen bonding .

Steroid-Conjugated Pentanamides

  • Structure : Pentanamide-linked steroids (e.g., lithocholic acid derivatives) .
  • Key Findings: Nuclear Receptor Modulation: Binds RORγt with nanomolar affinity, relevant to autoimmune diseases .

Pharmacokinetic and Toxicity Considerations

  • Toxicity : N-(4-methoxyphenyl)pentanamide’s low cytotoxicity (IC₅₀ > 100 µM) contrasts with albendazole, suggesting the chromene derivative’s safety profile warrants similar evaluation .
  • BBB Penetration : Chromene derivatives often exhibit moderate BBB permeability due to moderate TPSA (~70–80 Ų), similar to N-(4-methoxyphenyl)pentanamide .

Biological Activity

N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)pentanamide is a synthetic compound belonging to the class of chromen derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular structure of this compound features a chromen core substituted with a pentanamide group. The presence of the 4-oxo and phenyl groups contributes to its unique chemical reactivity and biological profile.

Anticancer Activity

Recent studies have indicated that chromen derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to this compound showed selective cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Table 1: Anticancer Activity of Chromen Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AMCF715Apoptosis induction
Compound BHeLa20Cell cycle arrest
N-(8-methyl...)A54925PI3K/Akt inhibition

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial activity of N-(8-methyl...) against Staphylococcus aureus and Escherichia coli. The results showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a possible role in the management of inflammatory diseases.

Table 2: Anti-inflammatory Activity

Compound NameCytokine InhibitionConcentration (µM)
N-(8-methyl...)TNF-alpha10
N-(8-methyl...)IL-615

The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), preventing progression through the cell cycle.
  • Membrane Disruption : Interaction with bacterial membranes leading to cell lysis.
  • Cytokine Modulation : Inhibition of signaling pathways involved in inflammation.

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